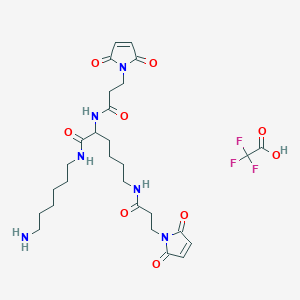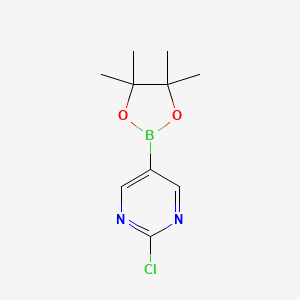
2-Chloro-6-(difluoromethoxy)benzaldehyde
Übersicht
Beschreibung
2-Chloro-6-(difluoromethoxy)benzaldehyde is an organic compound with the molecular formula C8H5ClF2O2 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5ClF2O2/c9-6-2-1-3-7 (5 (6)4-12)13-8 (10)11/h1-4,8H . The molecular weight is 206.58 .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 206.58 .Wissenschaftliche Forschungsanwendungen
Environmental Impact of Fluorinated Compounds
Fluorinated Alternatives to PFASs : Research on per- and polyfluoroalkyl substances (PFASs) and their fluorinated alternatives reveals concerns over persistence, bioaccumulation, and toxicity. Novel fluorinated alternatives such as hexafluoropropylene oxide dimer acid (HFPO-DA) have been identified as dominant global pollutants. Studies indicate these alternatives may exhibit comparable or greater toxicity than legacy PFASs, necessitating further toxicological evaluations to determine their safety for long-term use (Yu Wang et al., 2019).
Applications in Polymer Science
Polymerization of Aldehydes : The polymerization of substituted aldehydes, including haloaldehydes, has been systematically studied. Research discusses the preparation, purification, and characterization of monomers and polymers derived from such processes, highlighting potential practical applications based on the polymers' properties (P. Kubisa et al., 1980).
Environmental Remediation
Use of Redox Mediators : An enzymatic approach involving redox mediators has shown promise in the degradation of recalcitrant organic pollutants in wastewater. This method enhances the efficiency of pollutant degradation, offering a potential avenue for remediation of a wide spectrum of aromatic compounds present in industrial effluents (Maroof Husain & Q. Husain, 2007).
Analytical and Environmental Chemistry
Analysis of Fluoroalkylether Substances : Advances in high-resolution mass spectrometry have enabled the identification and analysis of emerging fluoroalkylether compounds in environmental and biomonitoring samples. This critical review provides an inventory of these compounds, discusses their environmental occurrence, fate, effects, and highlights the challenges and research avenues in understanding their impact (G. Munoz et al., 2019).
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has the following hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Eigenschaften
IUPAC Name |
2-chloro-6-(difluoromethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O2/c9-6-2-1-3-7(5(6)4-12)13-8(10)11/h1-4,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGMXMSOVURIKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=O)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-(2-{[2-(Diethylamino)ethyl]amino}ethoxy)ethan-1-ol](/img/structure/B1421933.png)
![2-chloro-N-[(4-cyano-2-fluorophenyl)methyl]-N-ethylacetamide](/img/structure/B1421934.png)

![3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B1421938.png)
